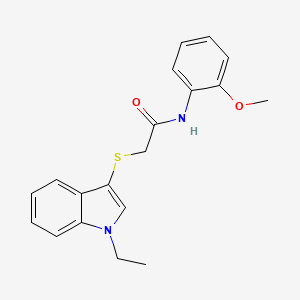

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives, such as the one you’re asking about, are a significant class of chemical compounds with a wide range of biological activities . They are often used in the development of new pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For instance, they can react with a variety of arylsulfonyl chlorides in sodium carbonate solution .Scientific Research Applications

Antinociceptive Activity

Studies on similar acetamide derivatives have demonstrated significant antinociceptive activities, surpassing the effects of aspirin in modified Koster's Tests in mice. These investigations also explored the relationship between structural parameters of the compounds and their antinociceptive efficacy, indicating a potential application in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).

Memory Enhancement

The synthesis of certain acetamide derivatives, such as 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, has shown promising results in enhancing memory capabilities in mice, as measured by swimming maze tests. This points towards potential cognitive enhancement or neuroprotective applications (Li Ming-zhu, 2008).

Anticonvulsant and Analgesic Activities

A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides synthesized and evaluated for their anticonvulsant activity revealed protection in animal models of epilepsy, with some compounds also showing significant analgesic activity in models of tonic pain. These findings suggest potential applications in managing epilepsy and pain (Obniska, Rapacz, Rybka, Powroźnik, Pękala, Filipek, Żmudzki, & Kamiński, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-3-21-12-18(14-8-4-6-10-16(14)21)24-13-19(22)20-15-9-5-7-11-17(15)23-2/h4-12H,3,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEALQUMMIEJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-ethylindol-3-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011200.png)

![5-[(3-Phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3011201.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)morpholine-4-sulfonamide](/img/structure/B3011206.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide](/img/structure/B3011207.png)

![1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B3011210.png)

![(Z)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)prop-2-enamide](/img/structure/B3011211.png)

![N-[1-(2-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)ethyl]prop-2-enamide](/img/structure/B3011215.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B3011218.png)

![(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B3011220.png)